![molecular formula C15H14N4O2 B136329 N-Acetoxy-phip CAS No. 142784-27-8](/img/structure/B136329.png)
N-Acetoxy-phip
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Overview
Description
2-Acetoxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine is a phenylpyridine.
Scientific Research Applications
Biochemical Interactions and DNA Adduct Formation
N-Acetoxy-PhIP is highly reactive towards DNA, forming covalent adducts that are critical in understanding its carcinogenic potential. The following points summarize key findings:
- Formation of DNA Adducts : this compound reacts with DNA to form various adducts, with the C8-dG-PhIP adduct being the most studied. This reaction is facilitated by the compound's ability to intercalate into the DNA helix, leading to structural alterations that can result in mutations .
- Mechanism of Action : The reactivity of this compound is attributed to its conversion into a nitrenium ion, a highly electrophilic species that readily binds to nucleophilic sites on DNA . Studies indicate that this compound is approximately 20-fold more reactive than its N-hydroxylated counterpart .
Toxicological Studies
This compound has been extensively studied for its toxicological effects, particularly concerning its role in cancer development:
- Carcinogenicity : Research has demonstrated that exposure to this compound leads to increased levels of DNA adducts in various tissues, suggesting a systemic impact on cellular integrity and function . The formation of these adducts correlates with the development of tumors in animal models.
- Detoxification Mechanisms : Enzymatic pathways involving glutathione S-transferases play a crucial role in detoxifying this compound. Variations in GST polymorphisms among individuals can influence susceptibility to PhIP-related cancers .
Dietary and Environmental Interactions
The interaction of this compound with dietary components has been a focal point in cancer prevention studies:
- Role of Tea Polyphenols : Studies have shown that tea polyphenols can reduce the formation of PhIP-DNA adducts by direct reduction of this compound, highlighting potential dietary strategies for mitigating cancer risk associated with cooked meats .
Case Studies and Research Findings
A variety of case studies have elucidated the impact of this compound across different biological systems:
Future Directions and Therapeutic Implications
Research continues to explore potential therapeutic applications stemming from the understanding of this compound's mechanisms:
- Cancer Prevention Strategies : Identifying dietary components that inhibit the activation or enhance the detoxification of this compound could lead to effective cancer prevention strategies.
- Biomarker Development : The detection of specific DNA adducts formed by this compound may serve as biomarkers for early diagnosis and risk assessment in populations exposed to cooked meat products.
Properties
CAS No. |
142784-27-8 |
---|---|
Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino] acetate |
InChI |
InChI=1S/C15H14N4O2/c1-10(20)21-18-15-17-14-13(19(15)2)8-12(9-16-14)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,17,18) |
InChI Key |
OVPSYMLYTZOTQE-UHFFFAOYSA-N |
SMILES |
CC(=O)ONC1=NC2=C(N1C)C=C(C=N2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)ONC1=NC2=C(N1C)C=C(C=N2)C3=CC=CC=C3 |
Synonyms |
2-(acetoxyamino)-1-methyl-6-phenylimidazo(4,5-b)pyridine N-acetoxy-PhIP |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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